molecular formula C16H14ClNO6S2 B3613290 METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE

METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE

Cat. No.: B3613290
M. Wt: 415.9 g/mol
InChI Key: OPIIMRKVXNXRSJ-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorobenzenesulfonyl group, a nitrophenyl group, and a sulfanyl acetate moiety. It is known for its potential use in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the sulfonylation of a chlorobenzene derivative, followed by nitration and subsequent thiolation to introduce the sulfanyl group. The final step involves esterification to form the acetate ester. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, along with controlled temperatures and reaction times to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanyl group can produce sulfonic acids .

Scientific Research Applications

METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)sulfonyl-2-methyl-5-nitrophenyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S2/c1-10-14(25-9-16(19)24-2)7-12(18(20)21)8-15(10)26(22,23)13-5-3-11(17)4-6-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIIMRKVXNXRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
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METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
Reactant of Route 3
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
Reactant of Route 4
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
Reactant of Route 5
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METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
Reactant of Route 6
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE

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